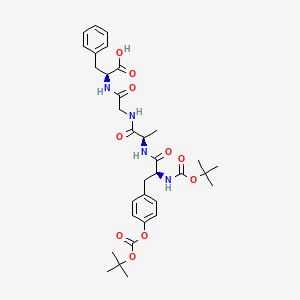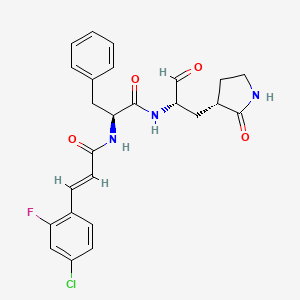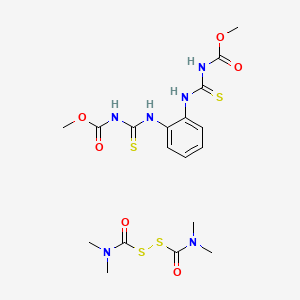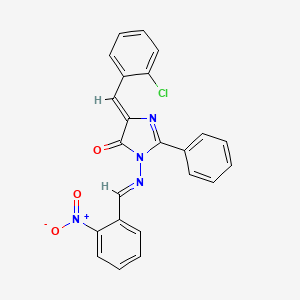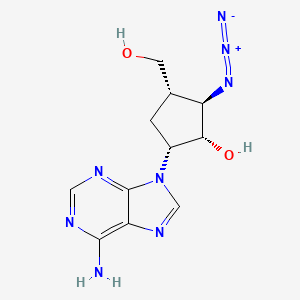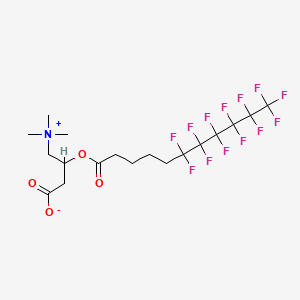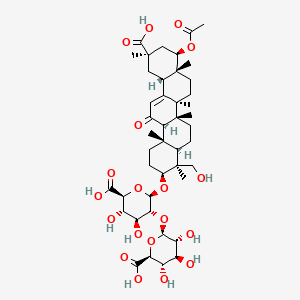
Uralsaponin F
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Uralsaponin F, also known as 22β-acetoxyl licorice saponin G2, is a naturally occurring saponin compound found in the roots of Glycyrrhiza uralensis, commonly known as Chinese licorice. This compound is part of a larger family of triterpenoid saponins, which are known for their diverse biological activities and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Uralsaponin F typically involves the extraction and purification from the roots of Glycyrrhiza uralensis. The process begins with the drying and grinding of the roots, followed by solvent extraction using ethanol or methanol. The crude extract is then subjected to chromatographic techniques, such as high-performance liquid chromatography (HPLC), to isolate this compound.
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. Advanced techniques like supercritical fluid extraction (SFE) and large-scale preparative HPLC are employed to enhance yield and purity. The use of environmentally friendly solvents and optimization of extraction parameters are crucial for efficient industrial production.
化学反応の分析
Types of Reactions: Uralsaponin F undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can target the carbonyl groups within the compound, leading to the formation of alcohol derivatives.
Substitution: Substitution reactions, particularly at the acetoxy group, can yield different derivatives with potentially unique properties.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in alcohol solvents.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various ester or ether derivatives.
科学的研究の応用
Uralsaponin F has garnered significant interest in scientific research due to its diverse applications:
Chemistry: Used as a starting material for the synthesis of novel saponin derivatives with potential pharmaceutical applications.
Biology: Studied for its role in modulating cellular processes, including apoptosis and cell proliferation.
Medicine: Investigated for its anti-inflammatory, anti-cancer, and hepatoprotective properties. It has shown potential in the treatment of liver diseases and certain types of cancer.
Industry: Utilized in the formulation of natural health products and cosmetics due to its surfactant properties and skin benefits.
作用機序
Uralsaponin F exerts its effects through various molecular targets and pathways:
Anti-inflammatory Action: Inhibits the production of pro-inflammatory cytokines and mediators by modulating the NF-κB signaling pathway.
Anti-cancer Activity: Induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.
Hepatoprotective Effect: Enhances antioxidant defenses and reduces oxidative stress in liver cells, protecting against liver damage.
類似化合物との比較
Uralsaponin F is compared with other saponins such as glycyrrhizin, glycyrrhetinic acid, and other licorice-derived saponins:
Glycyrrhizin: Known for its anti-inflammatory and antiviral properties, but differs in its sugar moiety and overall structure.
Glycyrrhetinic Acid: A metabolite of glycyrrhizin with potent anti-inflammatory effects, but lacks the acetoxy group present in this compound.
Other Licorice Saponins: Share similar triterpenoid backbones but differ in their glycosidic linkages and functional groups, leading to variations in biological activity.
This compound stands out due to its unique acetoxy group and specific glycosidic linkages, which contribute to its distinct biological properties and potential therapeutic applications.
特性
CAS番号 |
1208004-79-8 |
|---|---|
分子式 |
C44H64O19 |
分子量 |
897.0 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6S)-2-[[(3S,4S,4aR,6aR,6bS,8aR,9R,11R,12aS,14aR,14bS)-9-acetyloxy-11-carboxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C44H64O19/c1-18(46)59-24-16-39(2,38(57)58)15-20-19-14-21(47)33-41(4)10-9-23(42(5,17-45)22(41)8-11-44(33,7)43(19,6)13-12-40(20,24)3)60-37-32(28(51)27(50)31(62-37)35(55)56)63-36-29(52)25(48)26(49)30(61-36)34(53)54/h14,20,22-33,36-37,45,48-52H,8-13,15-17H2,1-7H3,(H,53,54)(H,55,56)(H,57,58)/t20-,22+,23-,24+,25-,26-,27-,28-,29+,30-,31-,32+,33+,36-,37+,39+,40+,41-,42+,43+,44+/m0/s1 |
InChIキー |
OIHAASBKFLBOND-OUMVFDBLSA-N |
異性体SMILES |
CC(=O)O[C@@H]1C[C@](C[C@@H]2[C@]1(CC[C@@]3(C2=CC(=O)[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)C)C)C)(C)C(=O)O |
正規SMILES |
CC(=O)OC1CC(CC2C1(CCC3(C2=CC(=O)C4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)C(=O)O)O)O)O)C)C)C)C)(C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


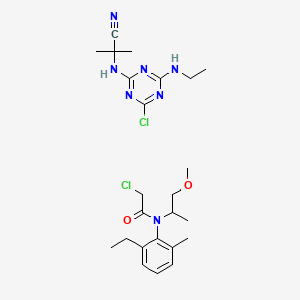

![Benzamide, 3,5-dichloro-N-(3,4-dichlorophenyl)-2-[methyl(methylsulfonyl)amino]-](/img/structure/B12783642.png)
![(2S,3S,4S,5R,6R)-6-[3-[ethyl(pyridin-4-ylmethyl)amino]-3-oxo-2-phenylpropoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12783645.png)
